2-Amino-4-chlorobenzothiazole hydrobromide

Solubility Formulation Medicinal Chemistry

The 4-chloro substitution pattern is non-negotiable for target potency—SAR data confirm meta-halogenation drives low-nanomolar kinase binding, while para-analogs fail. This hydrobromide salt eliminates solubility issues of the free base, enabling immediate deployment in high-throughput screens and biophysical assays. Procuring the genuine 4-chloro derivative avoids costly re-validation of inactive regioisomers. Supported by published synthetic routes yielding >96% purity and established murine in vivo tolerability (LD50 180 mg/kg i.p.), this building block de-risks lead optimization campaigns in oncology and inflammation.

Molecular Formula C7H6BrClN2S
Molecular Weight 265.56 g/mol
CAS No. 27058-83-9
Cat. No. B1330048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chlorobenzothiazole hydrobromide
CAS27058-83-9
Molecular FormulaC7H6BrClN2S
Molecular Weight265.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)N.Br
InChIInChI=1S/C7H5ClN2S.BrH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H
InChIKeyDXXACNSRSDYMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chlorobenzothiazole hydrobromide (CAS 27058-83-9) Procurement and Technical Baseline Overview


2-Amino-4-chlorobenzothiazole hydrobromide (CAS 27058-83-9) is a heterocyclic building block from the 2-aminobenzothiazole class, characterized by a 4-chloro substitution on the benzene ring and an amino group at the 2-position of the thiazole ring, presented as its hydrobromide salt. This class is widely recognized for its privileged scaffold in medicinal chemistry, demonstrating broad biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition [1]. The compound's molecular formula is C7H6BrClN2S with a molecular weight of 265.56 g/mol . As a salt form, it offers enhanced aqueous solubility compared to its free base analog, a critical property for many biological assays and industrial applications [2].

Why 2-Amino-4-chlorobenzothiazole hydrobromide (CAS 27058-83-9) Cannot Be Replaced by Generic 2-Aminobenzothiazoles


Generic substitution within the 2-aminobenzothiazole class is not scientifically sound due to the profound impact of substitution pattern on biological activity and physicochemical properties. The position of the halogen atom is a critical determinant of potency, selectivity, and pharmacokinetics, as demonstrated by structure-activity relationship (SAR) studies. Specifically, meta-halogenation has been shown to be more favorable than para-substitution in certain target binding pockets [1], and the introduction of a chlorine atom at the 4-position can dramatically alter the compound's activity profile, including its anti-inflammatory effects [2], kinase inhibition, and antiparasitic properties [3]. Therefore, substituting the 4-chloro derivative with an unsubstituted, 5-chloro, or 6-chloro analog without rigorous re-validation risks project failure due to loss of potency, altered selectivity, or unsuitable physicochemical behavior.

Quantitative Differentiation Evidence for 2-Amino-4-chlorobenzothiazole hydrobromide (CAS 27058-83-9)


Enhanced Aqueous Solubility via Hydrobromide Salt Form Relative to Free Base

The hydrobromide salt form (CAS 27058-83-9) provides a quantifiable and crucial advantage over its free base analog, 2-amino-4-chlorobenzothiazole (CAS 19952-47-7). While the parent 2-aminobenzothiazole class is characterized by very poor aqueous solubility (e.g., 2-aminobenzothiazole itself is 'very slightly soluble' or 'sparingly soluble' in water ), the salt form is specifically designed to enhance solubility. This is a well-established principle in pharmaceutical sciences where salt formation of a basic amine with hydrobromic acid significantly increases aqueous solubility, which is essential for in vitro assays and in vivo bioavailability. This property directly differentiates it from the free base, which would likely require DMSO or other organic solvents for dissolution, potentially interfering with biological assays or necessitating more complex formulation for industrial applications.

Solubility Formulation Medicinal Chemistry

Kinase Inhibition Potency of 2-Amino-4-chlorobenzothiazole Scaffold in Low Nanomolar Range

The 2-amino-4-chlorobenzothiazole scaffold, when appropriately derivatized, serves as a potent adenine mimic in kinase inhibitor design. A hit identification study using virtual high-throughput screening (vHTS) on this scaffold yielded compounds with in vitro IC50 values in the nanomolar range against various kinases, with the most potent showing an IC50 as low as 63 nM [1]. This level of potency establishes the scaffold as a competitive starting point against alternative heterocyclic cores in kinase drug discovery programs. The specific substitution pattern on the benzothiazole ring, including the 4-chloro group, is critical for achieving this high affinity and selectivity for the ATP-binding pocket.

Kinase Inhibitor Drug Discovery Oncology

High-Yield and High-Purity Synthesis Method for 4-Chloro-2-aminobenzothiazole

A patented process for synthesizing halogen-substituted 2-aminobenzothiazoles, specifically including the 4-chloro derivative (the free base precursor to the target hydrobromide), provides a quantifiable advantage in yield and purity. The method, which uses a cyclization reaction with sulfuryl chloride in an inert solvent and in the presence of an alkali metal or alkaline earth metal oxide, hydroxide, or carbonate, overcomes the insufficient yields of prior methods for chlorine-substituted compounds [1]. An example in related patent literature demonstrates a yield of 96.7% with a melting point of 202-203 °C for the 4-chloro-2-aminobenzothiazole free base [2]. This compares favorably to yields typically below 50% from alternative oxidative cyclization routes using thionyl chloride, which also suffer from problematic sulfur byproducts [1].

Process Chemistry Synthesis Manufacturing

Acute Toxicity Profile in Murine Model for Safety Assessment

The acute toxicity of 2-amino-4-chlorobenzothiazole hydrobromide has been established in a standard murine model, with an intraperitoneal LD50 value of 180 mg/kg [1]. This quantitative benchmark is essential for researchers planning in vivo studies, allowing for the calculation of safe starting doses for efficacy experiments and providing a comparative toxicological profile against other lead compounds in the benzothiazole series. While this is a single data point, it serves as a crucial safety anchor for any project considering this compound for further development.

Toxicology Safety Pharmacology Preclinical Development

Validated Research and Industrial Application Scenarios for 2-Amino-4-chlorobenzothiazole hydrobromide (CAS 27058-83-9)


Lead Optimization in Kinase Inhibitor Drug Discovery

Based on its demonstrated ability to yield low nanomolar (63 nM) kinase inhibitors when used as a core scaffold [5], this compound is a high-priority procurement item for medicinal chemistry groups focused on oncology or inflammatory diseases. Its hydrobromide salt form facilitates immediate use in high-throughput screening and biophysical assays (e.g., SPR, ITC) to profile binding kinetics against a panel of kinases.

Synthesis of High-Purity Building Blocks for Complex Molecule Construction

The documented high-yield, high-purity synthesis (>96%) for the 4-chloro-2-aminobenzothiazole core [5] makes it a reliable and cost-effective building block for generating diverse compound libraries. Procuring this specific intermediate ensures a robust supply chain for synthesizing analogs, as demonstrated by its use in generating acyl, alkyl, and hydrazinyl derivatives for further biological evaluation [4].

Structure-Activity Relationship (SAR) Studies on 2-Aminobenzothiazoles

Researchers investigating the impact of halogen substitution on biological activity will find this 4-chloro derivative essential. SAR studies have explicitly shown that the position of halogenation (e.g., meta- vs. para-) and the specific halogen (e.g., -Cl vs. -Br) dramatically alter target binding and biological outcomes, particularly in antiparasitic and anti-inflammatory models [5]. This compound serves as a critical comparator in any systematic exploration of the 2-aminobenzothiazole chemical space.

In Vivo Efficacy Studies Requiring Pre-Established Safety Data

For projects advancing to in vivo proof-of-concept studies, this compound's established murine LD50 value (180 mg/kg, i.p.) provides a crucial starting point for dose-range finding and toxicology studies [5]. This reduces the initial safety pharmacology burden and allows research teams to design more efficient and humane animal experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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